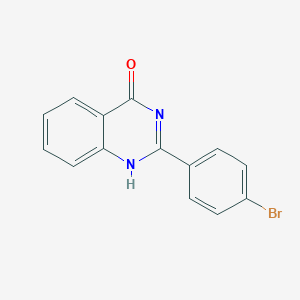

2-(4-bromophenyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCYFAMXZIJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The copper-catalyzed method involves the reaction of 2-isocyanobenzoates with amines to form quinazolin-4-ones via a tandem imidoylative cross-coupling and cyclocondensation process. For 2-(4-bromophenyl)-1H-quinazolin-4-one, the amine component would ideally be 4-bromoaniline. The catalytic cycle begins with Cu(II) acetate coordinating to the isocyanide, facilitating nucleophilic attack by the amine. Subsequent cyclization and dehydration yield the quinazolinone core.

Key Optimization Parameters:

Substrate Scope and Adaptability

This method efficiently accommodates aromatic amines , including electron-deficient and sterically hindered variants. For example:

-

3-Phenethylquinazolin-4(3H)-one (4b ) is synthesized in 78% yield using phenethylamine.

-

3-(4-Methoxybenzyl)quinazolin-4(3H)-one (4d ) is obtained in 75% yield with 4-methoxybenzylamine.

To synthesize this compound, 4-bromoaniline would replace the amine component in General Procedure 3. However, the inherent regioselectivity of this method typically yields 3-substituted quinazolinones, necessitating post-synthetic modifications for 2-substituted targets.

Transition-Metal-Free SNAr Cyclization

Reaction Design and Mechanistic Insights

This approach utilizes a Cs₂CO₃-promoted SNAr reaction between ortho-fluorobenzamides and amides, followed by cyclization in DMSO. For this compound, 4-bromobenzamide serves as the nucleophilic partner. The mechanism proceeds via:

Optimization Highlights:

Substrate Compatibility and Performance

The method exhibits broad compatibility with aryl amides , including halogenated derivatives. Notable examples include:

-

3-Methyl-2-phenylquinazolin-4(3H)-one (3aa ), synthesized in 85% yield using benzamide.

-

2-(Pyridin-3-yl)quinazolin-4-one (3fh ), obtained in 72% yield with nicotinamide.

For the target compound, 4-bromobenzamide reacts with ortho-fluorobenzamide under optimized conditions to yield this compound. Computational studies suggest that electron-withdrawing groups (e.g., Br) accelerate the SNAr step, enhancing overall efficiency.

Comparative Analysis of Methods

Efficiency and Practicality

Scalability and Environmental Impact

The transition-metal-free method is preferable for large-scale synthesis due to lower metal contamination risks and compatibility with green chemistry principles. Conversely, the copper-catalyzed route offers rapid synthesis but requires stringent metal removal protocols .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of like or .

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinazolin-4-one derivatives as inhibitors of SARS-CoV-2 main protease (M pro), which is crucial for the viral replication cycle. A series of quinazolin-4-one-based compounds, including those similar to 2-(4-bromophenyl)-1H-quinazolin-4-one, have been synthesized and evaluated for their inhibitory activity against M pro. One notable compound demonstrated an IC50 value of 0.085 μM, indicating strong antiviral properties compared to other known inhibitors like baicalein . The structural optimization of these compounds has led to improved pharmacokinetic profiles, making them promising candidates for further development as antiviral agents.

Antimalarial Activity

The antimalarial properties of quinazolinone derivatives have also been investigated. A study synthesized a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives based on febrifugine's structure. These compounds exhibited significant antimalarial activity against Plasmodium berghei in mouse models, with some derivatives showing complete cures at doses as low as 50 mg/kg . This suggests that modifications to the quinazolinone framework can enhance its efficacy against malaria.

Anticancer Potential

Quinazoline derivatives, including this compound, have been explored for their cytotoxic effects on various cancer cell lines. A recent study evaluated a new series of quinazoline compounds for their cytotoxic potential against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells. Compounds with a para-bromine substituent exhibited moderate cytotoxic activity, with IC50 values ranging from 20.59 μM to 34.13 μM after 72 hours . These findings indicate that structural modifications can significantly influence the anticancer efficacy of quinazoline derivatives.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including oxidative coupling and copper-catalyzed reactions . The introduction of different substituents at specific positions on the quinazolinone ring has been shown to affect biological activity. For instance, substituents such as fluorine or trifluoromethyl groups at the C2′ position have enhanced inhibitory potency against M pro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. Studies have demonstrated that modifications at the C2 and N3 positions significantly impact the potency and selectivity of these compounds against various targets, including viral enzymes and cancer cells . The identification of optimal substituents can guide the synthesis of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors , leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

Bioactivity Trends

- 2-Methyl-2,3-dihydroquinazolin-4-one derivatives exhibit antidepressant and anticancer activities, suggesting that saturation of the quinazolinone ring (dihydro vs. aromatic) impacts biological function .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromophenyl)-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-bromobenzaldehyde with anthranilic acid derivatives under acidic or basic conditions can yield the quinazolinone core. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Monitoring reaction progress via TLC and quenching with ice-water improves purity .

- Data Note : Yields range from 60–85% depending on substituent electronic effects and reaction time. Longer reflux times (>8 hours) may improve cyclization but risk side-product formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm regiochemistry and substituent integration. The bromophenyl group shows characteristic deshielded aromatic protons (δ 7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 301.0) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software determine the molecular conformation and intermolecular interactions of this compound?

- Methodology : Crystals grown via slow evaporation (e.g., in DMSO/ethanol) are analyzed using a Bruker diffractometer. SHELXL refines structures by minimizing -factors (<0.05) and modeling thermal displacement parameters. Key interactions (e.g., Br···π or hydrogen bonds) are visualized using Mercury software .

- Data Note : The bromophenyl ring exhibits a dihedral angle of 15–25° with the quinazolinone plane, influencing packing in the monoclinic space group .

Q. How to design structure-activity relationship (SAR) studies to explore the biological activity of this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents at N1 or C2 (e.g., alkylation, sulfonation) to modulate lipophilicity and electronic effects .

- Assays : Test antimicrobial activity via microdilution (MIC against S. aureus or E. coli) or anticancer potential via MTT assays (IC in HeLa cells). Include positive controls (e.g., ciprofloxacin) and validate with triplicate runs .

- Data Note : Bromine enhances halogen bonding with target enzymes, while methyl groups at C2 improve membrane permeability .

Q. How can researchers address discrepancies in reported synthesis yields or crystallographic data across studies?

- Methodology :

- Reproducibility : Validate protocols using identical reagents (e.g., anhydrous solvents) and equipment (e.g., oil bath vs. microwave heating).

- Data Cross-Check : Compare unit cell parameters (e.g., , , , ) and -factors from multiple datasets. Use CIF files to re-refine structures in Olex2 or PLATON .

Q. What strategies improve the stability of this compound under varying experimental conditions?

- Methodology :

- Storage : Store under inert atmosphere (N) at −20°C in amber vials to prevent photodegradation.

- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility for in vivo studies .

- Data Note : The compound is stable in DMSO for >6 months but degrades in basic aqueous solutions (pH >9) within 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.